molecular formula C13H20BrN3 B12082975 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline

Cat. No.: B12082975
M. Wt: 298.22 g/mol
InChI Key: NUESGMYOEFYXNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, which is further substituted with a piperazine ring containing an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline typically involves multiple steps. One common method starts with the bromination of aniline to introduce the bromine atom at the desired position on the benzene ring. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The isopropyl group is then added to the piperazine ring via alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The isopropyl group may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound features a pyrimidine ring instead of a benzene ring, which can lead to different biological activities and applications.

    5-Bromo-2-(4-morpholino)pyrimidine: The presence of a morpholine ring instead of a piperazine ring can alter the compound’s chemical reactivity and biological interactions.

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: The pyridine ring and pyrrolidine substitution provide unique properties compared to the piperazine-containing compound.

Uniqueness

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, piperazine ring, and isopropyl group provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

5-bromo-2-(4-propan-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C13H20BrN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14)9-12(13)15/h3-4,9-10H,5-8,15H2,1-2H3

InChI Key

NUESGMYOEFYXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)Br)N

Origin of Product

United States

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